6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid
CAS No.: 1427427-80-2
Cat. No.: VC6398248
Molecular Formula: C11H10O4
Molecular Weight: 206.197
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427427-80-2 |
|---|---|
| Molecular Formula | C11H10O4 |
| Molecular Weight | 206.197 |
| IUPAC Name | 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H10O4/c1-6-3-7(14-2)4-9-8(6)5-10(15-9)11(12)13/h3-5H,1-2H3,(H,12,13) |
| Standard InChI Key | IZAQATSEIVZBKP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1C=C(O2)C(=O)O)OC |
Introduction
Structural Characterization
Molecular Architecture
The molecular formula C₁₁H₁₀O₄ corresponds to a planar benzofuran core with substituents influencing electronic and steric properties. Key structural features include:
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Methoxy group (-OCH₃) at position 6, which enhances electron density and participates in hydrogen bonding .
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Methyl group (-CH₃) at position 4, contributing to hydrophobic interactions in biological systems .
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Carboxylic acid (-COOH) at position 2, enabling salt formation and hydrogen bonding .
The SMILES notation CC1=CC(=CC2=C1C=C(O2)C(=O)O)OC and InChI key IZAQATSEIVZBKP-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Table 1: Predicted Collision Cross Sections (CCS) for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 207.065 | 139.9 |
| [M+Na]⁺ | 229.047 | 153.2 |
| [M-H]⁻ | 205.051 | 142.2 |
Synthetic Approaches
Perkin Rearrangement Route
The benzofuran-2-carboxylic acid scaffold is classically synthesized via the Perkin rearrangement, which involves base-catalyzed ring contraction of 3-halocoumarins . For example, microwave-assisted synthesis of analogous compounds (e.g., 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid) achieved 99% yield in 5 minutes at 79°C, contrasting with traditional 3-hour reflux methods .
Table 2: Comparative Synthesis Yields
| Method | Time | Yield (%) |
|---|---|---|
| Microwave (300W) | 5 min | 99 |
| Conventional | 3 hr | 95–97 |
For 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid, a plausible route involves:
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Regioselective bromination of 4-methyl-6-methoxycoumarin using N-bromosuccinimide (NBS).
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Microwave-assisted Perkin rearrangement with NaOH/ethanol to yield the benzofuran core .
Pharmacological Significance
KAT6A Inhibition
The compound emerged in SAR studies of acylsulfonamide-benzofuran inhibitors targeting KAT6A, an epigenetic enzyme overexpressed in cancers . Docking studies revealed that the 6-methoxy group forms a hydrogen bond with the backbone NH of Ile649 in KAT6A, critical for binding affinity .
Table 3: Impact of Substituents on KAT6A Activity
| Compound | R⁴ | R⁶ | IC₅₀ (nM) |
|---|---|---|---|
| 1 | -CH₃ | -OCH₃ | <100 |
| 5 | -CH₃ | -H | Inactive |
| 33 | -CH₃ | -OCF₂H | 1000 |
Removal of the 6-methoxy group (compound 5) abolished activity, while bulkier substituents (e.g., difluoromethoxy in 33) reduced potency 10-fold .
Cellular Activity Challenges
Despite sub-100 nM KAT6A inhibition, early analogs showed limited cellular efficacy (e.g., ER reporter assay IC₅₀ = 3.9 μM) . Optimization efforts focused on balancing permeability and target engagement, leading to derivatives like compound 29 (IC₅₀ = 168 nM) .
Structure-Activity Relationships (SAR)
Benzofuran Substitution Patterns
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Position 6: Methoxy > methyl > hydrogen. Polar groups (e.g., morpholine in 32) caused steric clashes .
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Position 4: Methyl enhanced activity vs. hydrogen or halogens .
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Position 2: Carboxylic acid was indispensable; bioisosteres (e.g., oxetane in 22) disrupted H-bonding .
Table 4: Key SAR Trends
| Position | Optimal Group | Effect of Modification |
|---|---|---|
| 6 | -OCH₃ | Loss of activity with -H or -OCF₂H |
| 4 | -CH₃ | Reduced potency with -H or -Cl |
| 2 | -COOH | Inactive with oxetane replacement |
Analytical and Physicochemical Properties
Solubility and Log D
The compound exhibits moderate aqueous solubility (212 mg/L at pH 6.5) and a log D₇.₅ of 1.5, attributed to the ionizable carboxylic acid .
Spectral Data
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